6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Overview
Description
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O2. It belongs to the class of imidazoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminooxazoline derivatives with aldehydes in the presence of a suitable catalyst. The reaction conditions often require heating and the use of acidic or basic media to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its biological activity and pharmacokinetic properties to develop new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazine-2-carboxylic acid hydrochloride
Uniqueness: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is unique in its structural features and reactivity compared to similar compounds
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZMWAWDNEWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620464 | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-42-1 | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623564-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8H-Imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde, 5,6-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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